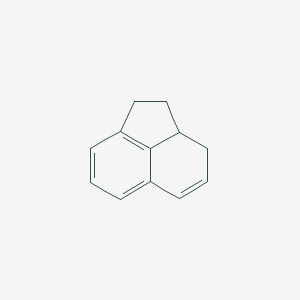
1,2,2A,3-Tetrahydroacenaphthylene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,2A,3-Tetrahydroacenaphthylene is a polycyclic aromatic hydrocarbon with the molecular formula C₁₂H₁₄ It is a derivative of acenaphthylene, characterized by the addition of hydrogen atoms to the aromatic ring system, resulting in a partially saturated structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2,2A,3-Tetrahydroacenaphthylene can be synthesized through hydrogenation of acenaphthylene. The process typically involves the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under high pressure hydrogen gas. The reaction conditions include:
Temperature: 50-100°C
Pressure: 1-5 atm of hydrogen gas
Catalyst: Palladium on carbon (Pd/C)
Industrial Production Methods
Industrial production of this compound follows similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized catalyst systems can enhance the efficiency and yield of the product.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,2A,3-Tetrahydroacenaphthylene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form acenaphthenequinone.
Reduction: Further reduction can lead to fully saturated hydrocarbons.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with a metal catalyst such as Pd/C.
Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Acenaphthenequinone
Reduction: Fully saturated hydrocarbons
Substitution: Halogenated derivatives of this compound
Wissenschaftliche Forschungsanwendungen
1,2,2A,3-Tetrahydroacenaphthylene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1,2,2A,3-Tetrahydroacenaphthylene involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific receptors or enzymes, thereby modulating their activity. The pathways involved may include:
Enzyme inhibition: Inhibiting the activity of specific enzymes involved in metabolic pathways.
Receptor binding: Interacting with cellular receptors to trigger or inhibit signaling cascades.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acenaphthylene: The parent compound, fully aromatic without hydrogenation.
Acenaphthene: A fully saturated derivative of acenaphthylene.
1,2,3,4-Tetrahydroacenaphthylene: Another partially hydrogenated derivative with different hydrogenation pattern.
Uniqueness
1,2,2A,3-Tetrahydroacenaphthylene is unique due to its specific hydrogenation pattern, which imparts distinct chemical and physical properties compared to its fully aromatic or fully saturated counterparts. This uniqueness makes it valuable for specific applications where partial saturation is desired.
Eigenschaften
CAS-Nummer |
111763-49-6 |
|---|---|
Molekularformel |
C12H12 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
1,2,3,3a-tetrahydroacenaphthylene |
InChI |
InChI=1S/C12H12/c1-3-9-4-2-6-11-8-7-10(5-1)12(9)11/h1-5,11H,6-8H2 |
InChI-Schlüssel |
ZTJLTWWDFIPOKA-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C3C1CC=CC3=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


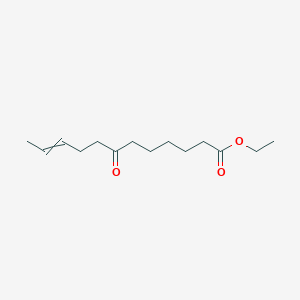
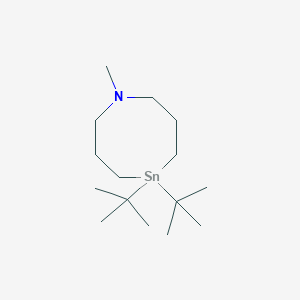
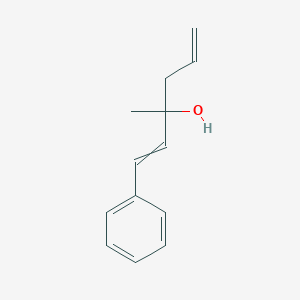
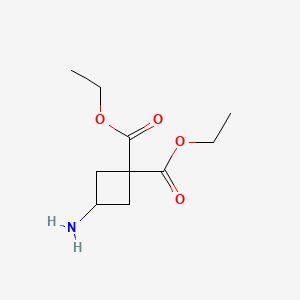
![2-[(1-Chloroethenyl)oxy]propane](/img/structure/B14330084.png)
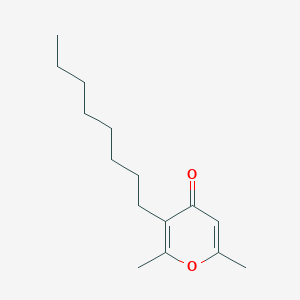

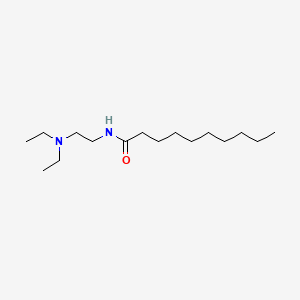
![2-[(Z)-C-(ethoxymethyl)-N-hydroxycarbonimidoyl]phenol](/img/structure/B14330116.png)
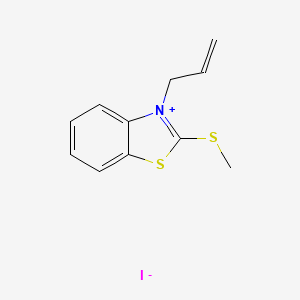

![2-[4-(Dimethylamino)phenyl]-4,7-diphenyl-1H-indene-1,3(2H)-dione](/img/structure/B14330157.png)


